molecular formula C16H21N5OS B12234423 4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12234423
M. Wt: 331.4 g/mol
InChI Key: ZUGLYCNFEGMOBF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxazolyl group can be reduced under appropriate conditions.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperazinyl moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It may have potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

4-[[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-oxazole

InChI

InChI=1S/C16H21N5OS/c1-23-16-18-14(12-2-3-12)8-15(19-16)21-6-4-20(5-7-21)9-13-10-22-11-17-13/h8,10-12H,2-7,9H2,1H3

InChI Key

ZUGLYCNFEGMOBF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)CC3=COC=N3)C4CC4

Origin of Product

United States

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